molecular formula C7H13NO3 B8628245 5,5-Dimethoxypiperidin-2-one

5,5-Dimethoxypiperidin-2-one

Cat. No.: B8628245
M. Wt: 159.18 g/mol
InChI Key: BNDAVPIDNYODPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethoxypiperidin-2-one is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5,5-dimethoxypiperidin-2-one

InChI

InChI=1S/C7H13NO3/c1-10-7(11-2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

BNDAVPIDNYODPF-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(=O)NC1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

About 5 mg of p-toluenesulfonic acid was added to a solution of methyl orthoformate (5 ml), and the resulting mixture was then added to a solution of 2,5-piperidinedione (1.8 g, 16 mmol) in methanol (20 ml). The mixture was heated under reflux for 12 hours. After cooling, triethylamine (1 ml) was added to the mixture, and then the mixture was concentrated by using a rotary evaporator. The residue was purified by silica gel column chromatography (CHCl3 :MeOH=15:1), and then recrystallized from ethyl acetate/ether to obtain 5,5-dimethoxy-2-piperidone as the desired compound (1.85 g, 81%). m.p. 89-90° C.; 1H-NMR (CDCl3, 300 MHz) δ: 2.01 (t, 2H, J=7.0 Hz, NCOCH2 --), 2.43 (t, 2H, J=7.0 Hz, NCOCH2CH2 --), 3.25 (s, 6H, OMe), 3.36 (d, 2H, J=2.5 Hz, NCH2C(OMe)2), 5.89 (bs, 1H, NH). P-SIMS (Glycerin matrix) 182 (M+ +1.8%), 160 (100%), 128 (34%), 101 (5%).
Quantity
5 mg
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Piperidine-2,5-dione (A) described in a literature (J. Am. Chem. Soc., 80, 3717 (1958)) is allowed to react with a lower monoalcohol such as methanol or ethanol, or a with a diol such as ethylene glycol in the presence of an acid catalyst or dehydrating agent, and then the product is treated with an orthoester in the presence of an acid catalyst to obtain 5,5-dimethoxy-2-piperidone (B) whose carbonyl group at the 5-position is protected as an acetal. 5,5-Dimethoxy-2-piperidone (B) is subjected to hydrogen/deuterium exchange reaction using a deuterated compound in the presence of a base to obtain 3,3-dideutero-5,5-dimethoxy-2-piperidone (C), and then the resulting product is subjected to acidic hydrolysis to obtain 2,2-dideutero-5-aminolevulinic acid as a corresponding acid salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
orthoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.